

# Revolutionizing Herbal Medicine: Liposomal Formulation Enhances Bioavailability of Orthosiphon stamineus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | orthosiphol B |           |
| Cat. No.:            | B15294154     | Get Quote |

**Application Note & Protocol** 

#### Introduction

Orthosiphon stamineus, a medicinal herb rich in pharmacologically active flavonoids, has long been utilized in traditional medicine for its diuretic, anti-inflammatory, and antioxidant properties. However, the therapeutic potential of its key bioactive compounds, such as sinensetin and eupatorin, is often hindered by their poor aqueous solubility and consequently low oral bioavailability. This application note details a liposomal formulation strategy to encapsulate Orthosiphon stamineus ethanolic extract, significantly improving its solubility and permeability, thereby enhancing its bioavailability and therapeutic efficacy. The following protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to prepare, characterize, and evaluate these advanced herbal formulations.

# **Key Findings**

Liposomal encapsulation of Orthosiphon stamineus ethanolic extract has demonstrated significant improvements in its physicochemical and biological properties.[1][2] The nano liposomes, prepared using a conventional film method with soybean phospholipids, exhibit a uniform particle size and high entrapment efficiency.[1] In vitro studies have shown a substantial enhancement in the solubility and a controlled release profile of the encapsulated extract.[1] Furthermore, ex vivo studies using everted rat intestinal sacs have confirmed a



marked improvement in the permeability of key bioactive compounds, including sinensetin and eupatorin.[1] In vivo pharmacokinetic studies in Sprague-Dawley rats have corroborated these findings, revealing a significant increase in the oral bioavailability of the liposomal formulation compared to the non-formulated extract.[2]

# **Data Presentation**

Table 1: Physicochemical Characteristics of Orthosiphon stamineus Liposomes

| Parameter                         | Value                       | Reference |
|-----------------------------------|-----------------------------|-----------|
| Particle Size (nm)                | 152.5 ± 1.1                 | [1]       |
| Polydispersity Index (PDI)        | Not Reported                |           |
| Zeta Potential (mV)               | -49.8 ± 1.0                 | [1]       |
| Encapsulation Efficiency (%)      | 66.2 ± 0.9                  | [1]       |
| Solubility Enhancement<br>(μg/mL) | From 956 ± 34 to 3979 ± 139 |           |

Table 2: In Vitro Release of Orthosiphon stamineus Extract

| Formulation            | Release after 24 hours (%) | Reference |
|------------------------|----------------------------|-----------|
| Non-formulated Extract | 94.0 ± 0.1                 | [1]       |
| Liposomal Formulation  | 62.4 ± 0.1                 | [1]       |

Table 3: In Vivo Pharmacokinetic Parameters of Key Bioactive Compounds in Rats (Oral Administration)



| Compoun<br>d                                                 | Formulati<br>on    | Cmax<br>(µg/mL) | Tmax (h)    | AUC (0-t)<br>(μg.h/mL) | Absolute<br>Bioavaila<br>bility (%) | Referenc<br>e |
|--------------------------------------------------------------|--------------------|-----------------|-------------|------------------------|-------------------------------------|---------------|
| Rosmarinic<br>Acid                                           | Non-<br>formulated | 1.85 ± 0.12     | 0.5         | 3.21 ± 0.25            | 12.5                                | [2]           |
| Liposomal                                                    | 2.56 ± 0.18        | 1.0             | 8.95 ± 0.63 | 34.9                   | [2]                                 |               |
| Sinensetin                                                   | Non-<br>formulated | 0.42 ± 0.03     | 1.0         | 1.15 ± 0.09            | 9.4                                 | [2][3]        |
| Liposomal                                                    | 0.89 ± 0.07        | 2.0             | 4.32 ± 0.31 | 35.1                   | [2]                                 |               |
| Eupatorin                                                    | Non-<br>formulated | 0.15 ± 0.01     | 2.0         | 0.38 ± 0.03            | 1.0                                 | [2][3]        |
| Liposomal                                                    | 0.45 ± 0.04        | 4.0             | 2.11 ± 0.17 | 5.5                    | [2]                                 |               |
| 3'-hydroxy-<br>5,6,7,4'-<br>tetrametho<br>xyflavone<br>(TMF) | Non-<br>formulated | 0.21 ± 0.02     | 1.0         | 0.57 ± 0.05            | 1.5                                 | [2][3]        |
| Liposomal                                                    | 0.62 ± 0.05        | 2.0             | 3.18 ± 0.24 | 8.3                    | [2]                                 |               |

# **Experimental Protocols**

# Protocol 1: Preparation of Orthosiphon stamineus Ethanolic Extract

- Maceration: Macerate dried, powdered leaves of Orthosiphon stamineus in 95% ethanol (1:10 w/v) for 72 hours with occasional shaking.
- Filtration: Filter the mixture through Whatman No. 1 filter paper.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
- Drying: Dry the concentrated extract in a vacuum oven to obtain a solid residue.



• Storage: Store the dried extract at -20°C until use.

# Protocol 2: Preparation of Orthosiphon stamineus Liposomes (Thin Film Hydration Method)

- Lipid Film Formation:
  - Dissolve soybean phospholipids and the Orthosiphon stamineus ethanolic extract in methanol in a round-bottom flask. A typical ratio is 2:1 (phospholipids:extract, w/w).
  - Remove the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin, dry lipid film on the inner surface of the flask.
  - Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.

#### Hydration:

 Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (approximately 60°C for soybean phospholipids) for 1 hour.

#### Sonication:

 To reduce the size of the multilamellar vesicles and create small unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice for 15-30 minutes (e.g., 5 seconds on, 2 seconds off cycles).

#### Purification:

- To remove the unencapsulated extract, centrifuge the liposome suspension at 15,000 rpm for 30 minutes at 4°C.
- Collect the supernatant containing the liposomes.
- Storage: Store the prepared liposomes at 4°C.



#### **Protocol 3: Characterization of Liposomes**

- Particle Size and Zeta Potential Analysis:
  - Dilute the liposomal suspension with deionized water.
  - Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
  - Perform measurements in triplicate at 25°C.
- Encapsulation Efficiency Determination:
  - Separate the unencapsulated ("free") Orthosiphon stamineus extract from the liposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
  - Quantify the amount of the extract in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
  - Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total amount of extract Amount of free extract) / Total amount of extract] x 100

#### **Protocol 4: In Vitro Release Study**

- Apparatus: Use a dialysis bag diffusion method.
- Procedure:
  - Place a known amount of the liposomal formulation or non-formulated extract into a dialysis bag (e.g., molecular weight cut-off of 12 kDa).
  - Suspend the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
  - At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.



 Analyze the amount of released extract in the aliquots using a suitable analytical method (e.g., HPLC).

#### Protocol 5: UHPLC-MS/MS for Quantification in Plasma

- Sample Preparation (Protein Precipitation):
  - $\circ$  To 100 µL of rat plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., warfarin).
  - Vortex for 1 minute.
  - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
  - Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 100 μL of the mobile phase.
- Chromatographic Conditions:
  - Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm).
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 μL.
- Mass Spectrometric Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - Optimize the MRM transitions for each analyte (e.g., sinensetin, eupatorin, rosmarinic acid) and the internal standard.

#### **Visualization**



# **Signaling Pathway**

The anti-inflammatory effects of Orthosiphon stamineus are partly attributed to the inhibition of the STAT1 signaling pathway by its active flavonoids, eupatorin and sinensetin.[4] This pathway is crucial in mediating inflammatory responses.





Click to download full resolution via product page

Caption: Inhibition of the STAT1 signaling pathway by *Orthosiphon stamineus* flavonoids.



#### **Experimental Workflow**

The following diagram illustrates the overall workflow from the preparation of the liposomal formulation to its in vivo evaluation.



Click to download full resolution via product page

Caption: Workflow for the formulation and evaluation of *Orthosiphon stamineus* liposomes.

#### Conclusion



The encapsulation of Orthosiphon stamineus ethanolic extract into liposomes presents a highly effective strategy to overcome the inherent limitations of its bioactive compounds. The developed liposomal formulation significantly enhances solubility, controls the release of active constituents, and improves intestinal permeability, ultimately leading to a substantial increase in oral bioavailability. These findings underscore the potential of liposomal delivery systems to unlock the full therapeutic benefits of traditional herbal medicines, paving the way for the development of more effective and clinically relevant phytopharmaceuticals. The detailed protocols and data presented herein provide a solid foundation for further research and development in this promising area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing Herbal Medicine: Liposomal Formulation Enhances Bioavailability of Orthosiphon stamineus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15294154#liposomeformulation-to-improve-orthosiphon-b-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com